molecular formula C16H23N7O B11472739 N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine

N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine

Cat. No.: B11472739
M. Wt: 329.40 g/mol
InChI Key: PYITVEMMFOQZJS-VCHYOVAHSA-N
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Description

N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H23N7O

Molecular Weight

329.40 g/mol

IUPAC Name

1-[(E)-[4-propan-2-yloxy-3-(pyrrolidin-1-ylmethyl)phenyl]methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C16H23N7O/c1-12(2)24-15-6-5-13(10-18-23-16(17)19-20-21-23)9-14(15)11-22-7-3-4-8-22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H2,17,19,21)/b18-10+

InChI Key

PYITVEMMFOQZJS-VCHYOVAHSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)CN3CCCC3

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)CN3CCCC3

Origin of Product

United States

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